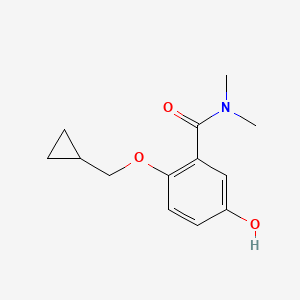

2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide

Overview

Description

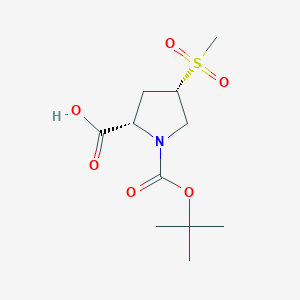

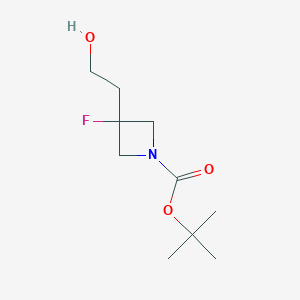

The compound “2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide” is a benzamide derivative with a cyclopropylmethoxy group at the 2-position and a hydroxy group at the 5-position of the benzene ring. The amide group is N,N-dimethylated .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a cyclopropylmethoxy group, a hydroxy group, and a N,N-dimethylamide group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzene ring might undergo electrophilic aromatic substitution reactions. The hydroxy group could potentially be involved in acid-base reactions. The amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar hydroxy and amide groups might make the compound somewhat soluble in polar solvents. The compound might also exhibit characteristic absorption bands in its infrared spectrum due to the various functional groups .Scientific Research Applications

Plant Biomass Conversion and Polymer Production

The synthesis of plant biomass into valuable chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives showcases a significant interest in converting renewable resources into industrially relevant chemicals. These compounds are crucial for developing new polymers, functional materials, fuels, and various chemicals, highlighting a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Therapeutic Applications and Drug Metabolism

The exploration of specific cyclic and acyclic nucleoside phosphonate analogues, including those similar in structure to the queried compound, has shown promising antiviral activities against a range of viruses. This area of research is crucial for developing new treatments for viral infections, indicating the potential pharmaceutical applications of structurally related compounds (Naesens, Snoeck, Andrei, Balzarini, Neyts, & De Clercq, 1997).

Antioxidant and Anti-inflammatory Properties

Investigations into the antioxidant properties of hydroxycinnamic acids and related compounds have provided insights into their potential health benefits, including anti-inflammatory effects. These studies are pivotal in understanding how structural modifications can enhance the antioxidant and potentially therapeutic effects of compounds, offering a foundation for future research on related chemicals (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Neurochemical Effects and Potential Neurotoxicity

The neurochemical and neurotoxic effects of MDMA and related amphetamines, including those structurally similar to the queried compound, have been extensively studied. This research is critical for understanding the potential risks and mechanisms of action of psychoactive substances, highlighting the importance of safety and efficacy in the development of new therapeutic agents (Mckenna & Peroutka, 1990).

properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14(2)13(16)11-7-10(15)5-6-12(11)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXOOKBVXZHTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)

![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)

![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)

![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)